1-(Aziridin-1-YL)propan-1-amine
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Overview
Description
1-(Aziridin-1-YL)propan-1-amine is an organic compound that features a three-membered aziridine ring attached to a propan-1-amine group Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-YL)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of aziridine with propan-1-amine under basic conditions. Another method includes the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines using primary amines .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 1-(Aziridin-1-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as peracids.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-(Aziridin-1-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a crosslinking agent in biomaterials.
Medicine: Explored for its anti-tumor activity and as a precursor for drug development.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 1-(Aziridin-1-YL)propan-1-amine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to ring-opening reactions, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological activity .
Comparison with Similar Compounds
Aziridine: The parent compound with a three-membered ring.
Azetidine: A four-membered nitrogen-containing ring.
Ethyleneimine: Another three-membered nitrogen-containing ring but with different substituents.
Properties
Molecular Formula |
C5H12N2 |
---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
1-(aziridin-1-yl)propan-1-amine |
InChI |
InChI=1S/C5H12N2/c1-2-5(6)7-3-4-7/h5H,2-4,6H2,1H3 |
InChI Key |
QULAUIGQDYOXFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)N1CC1 |
Origin of Product |
United States |
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